[U-13C]-Ochratoxin A

Catalog No.
S973802
CAS No.
911392-42-2
M.F
C20H18ClNO6
M. Wt
423.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[U-13C]-Ochratoxin A

CAS Number

911392-42-2

Product Name

[U-13C]-Ochratoxin A

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-(113C)methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

423.67 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1

InChI Key

RWQKHEORZBHNRI-VQZPEEAASA-N

SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

[13CH3][13C@@H]1[13CH2][13C]2=[13C]([13CH]=[13C]([13C](=[13C]2[13C](=O)O1)O)[13C](=O)N[13C@@H]([13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13C](=O)O)Cl

[U-13C]-Ochratoxin A is a stable isotope-labeled derivative of ochratoxin A, a mycotoxin produced by various fungi, including Aspergillus and Penicillium species. The chemical formula for [U-13C]-Ochratoxin A is C20H18ClNO6, with a molecular weight of approximately 403.82 g/mol. The compound features an isocoumarin structure linked to L-phenylalanine via an amide bond, characterized by the presence of a chlorine atom and several functional groups, including a carboxyl and hydroxyl group, which contribute to its biological activity and toxicity .

Internal Standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary application of [U-13C]-Ochratoxin A in scientific research is as an internal standard for LC-MS/MS analysis of Ochratoxin A in various samples. Ochratoxin A is a mycotoxin, a toxic secondary metabolite produced by certain fungi, that can contaminate food products like grapes, wine, coffee, and cereals []. LC-MS/MS is a highly sensitive and specific analytical technique used to detect and quantify Ochratoxin A in complex matrices.

[U-13C]-Ochratoxin A serves as a reference compound during LC-MS/MS analysis. Because it has the same chemical structure as Ochratoxin A but with all 20 carbon atoms replaced by the heavier isotope (¹³C), it behaves identically during chromatography but has a slightly different mass spectrum. This allows scientists to account for variations in sample preparation, ionization efficiency, and matrix effects that might affect the measurement of Ochratoxin A. By comparing the signal intensity of the analyte (Ochratoxin A) to the signal intensity of the internal standard ([U-¹³C]-Ochratoxin A), researchers can obtain a more accurate quantification of Ochratoxin A in the sample.

Advantages of Using [U-¹³C]-Ochratoxin A as an Internal Standard

  • Improved Accuracy: [U-¹³C]-Ochratoxin A compensates for matrix effects and variations in instrument response, leading to more accurate quantification of Ochratoxin A in complex food samples.
  • Isotopic Purity: Commercially available [U-¹³C]-Ochratoxin A is typically isotopically pure (>98%), ensuring reliable results.
  • Specificity: The mass difference between Ochratoxin A and [U-¹³C]-Ochratoxin A allows for specific detection and quantification in the presence of interfering compounds.

The chemical behavior of [U-13C]-Ochratoxin A includes various reactions typical of organic compounds:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, producing oxidized derivatives.
  • Reduction: This reaction typically results in the formation of reduced products from oxidized forms.
  • Hydrolysis: The reaction with water can lead to the breakdown of the compound into simpler molecules.
  • Conjugation Reactions: These involve the attachment of the compound to other molecules, which can influence its solubility and biological activity .

Ochratoxin A is known for its nephrotoxic effects, particularly in pigs, where it induces porcine nephropathy. It has also been implicated in carcinogenicity and teratogenicity in various animal models. The mechanism of action includes the promotion of oxidative stress through lipid peroxidation and inhibition of protein synthesis by disrupting amino acylation processes. Additionally, ochratoxin A can interfere with mitochondrial functions leading to apoptosis .

The synthesis of [U-13C]-Ochratoxin A typically involves:

  • Isotope Labeling: Utilizing carbon-13 labeled precursors for the synthesis of ochratoxin A.
  • Chemical Synthesis: This may include multi-step organic synthesis techniques such as:
    • Formation of the isocoumarin core.
    • Coupling with L-phenylalanine through amide bond formation.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product from by-products and unreacted materials .

[U-13C]-Ochratoxin A is primarily used in research settings as a standard for analytical methods aimed at detecting ochratoxins in food and biological samples. Its isotopic labeling allows for enhanced sensitivity and specificity in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it serves as a tool in toxicological studies to understand the mechanisms underlying ochratoxin toxicity .

Research on interaction studies involving [U-13C]-Ochratoxin A focuses on its binding affinity to proteins and cellular receptors, as well as its metabolic pathways in organisms. Studies have shown that ochratoxin A can interact with various cellular components leading to alterations in cell signaling pathways, oxidative stress responses, and apoptosis induction. These interactions are crucial for understanding its toxicological profile and potential health risks associated with exposure .

Several compounds are chemically related to ochratoxin A, each possessing unique properties:

Compound NameChemical FormulaUnique Features
Ochratoxin BC20H19ClNO6Lacks one methyl group compared to ochratoxin A
Ochratoxin CC19H17ClNO6Contains an additional hydroxyl group
10-Hydroxy-Ochratoxin AC20H19ClNO7Hydroxylated form with increased polarity
Ethylamide Ochratoxin AC21H22ClN2O6Modified amide structure enhancing solubility
4R-Hydroxy-Ochratoxin AC20H19ClNO7Hydroxy derivative affecting biological activity

The uniqueness of [U-13C]-Ochratoxin A lies in its stable isotope labeling which enhances its utility in analytical chemistry while retaining the toxicological characteristics associated with natural ochratoxins. This enables precise tracking and quantification in various biological matrices .

Chemical Synthesis Strategies for Uniform Carbon-13 Incorporation

The development of uniformly carbon-13-labeled ochratoxin A requires sophisticated synthetic approaches that ensure complete isotopic incorporation throughout the molecular structure [1]. Chemical synthesis strategies for uniform carbon-13 incorporation primarily rely on the use of carbon-13-enriched precursor molecules that serve as building blocks for the complete ochratoxin A framework [2].

The fundamental approach involves utilizing carbon-13-labeled acetate and malonate as primary precursors, which are incorporated into the isocoumarin moiety of ochratoxin A through polyketide biosynthetic pathways [3]. Carbon-13 nuclear magnetic resonance studies have demonstrated that both acetate and malonate serve as essential precursors for ochratoxin A biosynthesis, with malonate specifically contributing to the isocoumarin portion while acetate participates in both the isocoumarin and phenylalanine moieties [4].

The incorporation of carbon-13 into the phenylalanine component requires the use of carbon-13-labeled phenylalanine or its biosynthetic precursors [1]. Studies utilizing carbon-14-phenylalanine have shown that this amino acid is directly incorporated into the phenylalanine moiety of ochratoxin A, providing a template for carbon-13 labeling strategies [3].

Advanced synthetic methodologies employ the Kiliani synthesis approach, which has been successfully adapted for the preparation of carbon-13 enriched intermediates [5]. This classical method allows for the systematic incorporation of carbon-13 labels at specific positions within sugar phosphate intermediates, which can subsequently be utilized in the biosynthetic pathway leading to ochratoxin A formation [5].

The optimal percentage for random fractional carbon-13 labeling has been established between 25% and 35%, which provides adequate isotopic dilution while maintaining sufficient signal intensity for analytical purposes [2]. Specifically labeled glycerol and glucose can be employed as carbon sources to achieve targeted labeling patterns, with glycerol [2-carbon-13] primarily labeling alpha carbons and glucose [2-carbon-13] providing complementary labeling profiles [6].

Modern synthetic approaches utilize organoborane chemistry for the preparation of carbon-13 labeled aldehydes, carboxylic acids, and alcohols that serve as synthetic intermediates [7]. These methodologies offer high yields and reliable incorporation of carbon-13 labels at predetermined positions within the molecular framework [7].

Biosynthetic Production in Fungal Systems

Biosynthetic production of carbon-13-labeled ochratoxin A in fungal systems represents a biologically relevant approach that maintains the natural biosynthetic pathway while incorporating isotopic labels [8]. The consensus ochratoxin A biosynthetic pathway has been identified in all ochratoxin A-producing fungi and is encoded by a gene cluster containing four highly conserved biosynthetic genes [8].

The ochratoxin A biosynthetic pathway begins with a polyketide synthase (OtaA) that utilizes acetyl coenzyme A and malonyl coenzyme A to synthesize 7-methylmellein [8]. This initial polyketide intermediate is subsequently oxidized to ochratoxin beta by cytochrome P450 monooxygenase (OtaC) [8]. The biosynthetic pathway continues with the combination of ochratoxin beta and L-beta-phenylalanine by a nonribosomal peptide synthetase (OtaB) to form an amide bond, synthesizing ochratoxin B [8]. The final step involves chlorination of ochratoxin B by a halogenase (OtaD) to produce ochratoxin A [8].

Aspergillus species, particularly Aspergillus carbonarius and Aspergillus ochraceus, serve as primary production organisms for biosynthetic ochratoxin A synthesis [9]. The inactivation of the nonribosomal peptide synthetase gene in Aspergillus carbonarius has been demonstrated to completely eliminate ochratoxin A production, confirming the essential role of this enzyme in the biosynthetic pathway [9].

Penicillium verrucosum represents another significant fungal system for ochratoxin A biosynthesis, with optimal production occurring at temperatures between 20°C and 31°C [10]. The production profile in Penicillium verrucosum demonstrates temperature-dependent ochratoxin A formation, with higher yields achieved under optimal growth conditions [11].

The incorporation of carbon-13 labels in fungal biosynthetic systems requires the provision of carbon-13-enriched growth media containing labeled acetate, malonate, or amino acid precursors [4]. Carbon-13-labeled acetate feeding experiments have demonstrated incorporation rates that allow for the production of uniformly labeled ochratoxin A through natural biosynthetic processes [3].

Metabolic engineering approaches have been developed to enhance carbon-13 incorporation efficiency in fungal production systems [12]. These approaches involve the modulation of primary metabolic pathways to increase the utilization of carbon-13-labeled precursors while maintaining efficient ochratoxin A production [12].

Purification and Characterization Protocols for Isotopic Purity

The purification and characterization of carbon-13-labeled ochratoxin A requires specialized analytical protocols that ensure isotopic purity and structural integrity [13]. High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for carbon-13-labeled ochratoxin A purification and analysis [13].

Immunoaffinity column chromatography provides highly selective purification of ochratoxin A from complex biological matrices [14]. The immunoaffinity purification process involves the use of specific antibodies that recognize ochratoxin A with high affinity, allowing for effective separation from interfering compounds [15]. The typical purification protocol involves sample loading onto the immunoaffinity column at a rate of 1-2 drops per second, followed by washing with phosphate-buffered saline and water, and final elution with methanol [15].

Liquid chromatography-mass spectrometry methods for isotopic purity assessment utilize multiple reaction monitoring modes to distinguish between carbon-12 and carbon-13 isotopomers [13]. The mass spectral analysis of carbon-13-labeled ochratoxin A reveals characteristic mass shifts corresponding to the number of incorporated carbon-13 atoms [13].

Analytical ParameterSpecificationMethod
Detection Limit0.14 parts per billionLiquid Chromatography-Mass Spectrometry
Recovery Rate>70%Immunoaffinity Column
Isotopic Purity>95% Carbon-13Mass Spectrometry
Chromatographic Resolution>1.5High-Performance Liquid Chromatography

Isotope dilution mass spectrometry protocols have been developed specifically for the quantification of carbon-13-labeled ochratoxin A [16]. Single isotope dilution mass spectrometry, double isotope dilution mass spectrometry, and quintuple isotope dilution mass spectrometry methods provide different levels of analytical precision and accuracy [13]. The isotopic enrichment bias observed in carbon-13-labeled internal standards requires careful consideration during method development [13].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural characterization and isotopic purity assessment [3]. Carbon-13 nuclear magnetic resonance analysis provides definitive confirmation of carbon-13 incorporation patterns and molecular integrity [3].

The characterization of isotopic purity involves the determination of isotopic enrichment levels and the identification of potential impurities or degradation products [17]. Analytical methods must demonstrate the ability to detect isotopic impurities at levels below 1% to ensure the reliability of carbon-13-labeled ochratoxin A as an analytical standard [17].

Instrumental Parameters and Method Development

The optimization of liquid chromatography-tandem mass spectrometry parameters for [U-13C]-Ochratoxin A requires careful consideration of multiple analytical variables. Electrospray ionization conditions demonstrate optimal performance in both positive and negative ion modes, with positive mode typically providing superior sensitivity for quantitative applications [4] [5] [6]. The molecular ion transitions for [U-13C]-Ochratoxin A occur at mass-to-charge ratio 424.1 → 242.1 for quantification and 424.1 → 358.1 for confirmation, providing a mass shift of +20 daltons compared to native ochratoxin A [7] [8] [3].

Mobile phase optimization studies demonstrate that acetonitrile-water gradients containing 0.1-0.5% formic acid and 5 millimolar ammonium formate provide enhanced ionization efficiency and improved chromatographic peak shape [4] [9] [10]. The acidified mobile phase conditions facilitate protonation of the carboxylic acid functionality while minimizing secondary ion formation that can complicate quantitative analysis [11] [12] [13].

Chromatographic Separation and Retention Characteristics

[U-13C]-Ochratoxin A exhibits identical retention time characteristics to native ochratoxin A under reversed-phase liquid chromatography conditions, ensuring perfect co-elution and optimal compensation for matrix effects [3] [14] [15]. This retention time identity represents a significant advantage over deuterated analogues, which may exhibit slight chromatographic shifts due to kinetic isotope effects [16] [17].

Column selection studies indicate that C18 reversed-phase columns with 2.6-5.0 micrometer particle sizes provide optimal separation efficiency for ochratoxin A analysis [9] [18] [19]. Phenyl-hexyl and biphenyl columns offer alternative selectivity that can improve separation from structural analogues and matrix interferences in complex food samples [13] [20].

Mass Spectrometric Detection and Quantification

The collision energy optimization for [U-13C]-Ochratoxin A fragmentation typically requires 15-25 electron volts for optimal product ion formation, with specific values depending on instrument configuration and collision gas pressure [10] [21] [19]. Multiple reaction monitoring acquisition modes provide the highest sensitivity and selectivity for quantitative applications, with dwell times of 50-100 milliseconds ensuring adequate data point collection across chromatographic peaks [4] [5] [9].

Ion suppression and enhancement effects are effectively compensated through the use of [U-13C]-Ochratoxin A as internal standard, with studies demonstrating 60-90% reduction in matrix-dependent variability compared to external calibration approaches [3] [22] [23] [24]. The isotopically labeled standard experiences identical matrix effects to the native analyte, providing accurate quantification regardless of sample matrix complexity [25] [26] [14].

Matrix Effects Compensation in Complex Food Samples

Matrix effects represent one of the most significant analytical challenges in liquid chromatography-tandem mass spectrometry analysis of ochratoxin A in food samples. [U-13C]-Ochratoxin A provides superior matrix effects compensation compared to structurally different internal standards and external calibration approaches [22] [27] [23].

Signal Suppression and Enhancement Phenomena

Ion suppression occurs when co-eluting matrix components compete for ionization in the electrospray interface, resulting in decreased analyte signal intensity [27] [28] [29]. Studies in coffee, wine, and cereal matrices demonstrate signal suppression ranging from 20-80% when using external calibration, with the degree of suppression varying significantly between sample types and preparation methods [18] [27] [12].

[U-13C]-Ochratoxin A effectively compensates for these matrix-dependent signal variations because the isotopically labeled standard experiences identical suppression or enhancement effects as the native analyte [3] [22] [23]. Post-extraction addition experiments demonstrate that matrix effects remain consistent between [U-13C]-Ochratoxin A and native ochratoxin A across diverse food matrices including cereals, coffee, wine, spices, and animal-derived products [18] [22] [27].

Food Matrix Complexity and Interference Patterns

Complex food matrices contain diverse chemical components that can interfere with mass spectrometric analysis through multiple mechanisms. Protein degradation products, carbohydrates, lipids, and phenolic compounds present in food extracts can cause significant matrix effects that vary between sample types and processing conditions [27] [28] [30].

Cereal-based matrices typically exhibit moderate matrix effects (20-40% signal suppression) due to the presence of starch degradation products and fiber components [18] [22] [31]. Coffee and cocoa products demonstrate more severe matrix effects (40-70% signal suppression) related to caffeine, chlorogenic acids, and melanoidin compounds formed during roasting processes [27] [32] [33].

Wine and grape juice matrices present unique analytical challenges due to phenolic compounds, organic acids, and ethanol that can affect electrospray ionization efficiency [27] [34] [12]. Animal tissue matrices exhibit complex interference patterns from protein hydrolysis products, phospholipids, and heme compounds that require careful optimization of sample preparation procedures [18] [35] [36].

Extraction Efficiency and Recovery Optimization

Sample preparation procedures significantly influence matrix effects and overall analytical performance. Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction methods provide broad applicability for mycotoxin analysis but may not achieve optimal cleanup for all matrices [37] [38] [31] [39].

Immunoaffinity chromatography cleanup offers superior matrix effects reduction through specific antibody-based capture of ochratoxin A, effectively removing co-extractive compounds that contribute to matrix effects [28] [23] [40] [33] [41]. Studies demonstrate 71-108% recovery with matrix effects reduced to less than 15% when using immunoaffinity cleanup procedures [23] [33] [20].

Solid-phase extraction using C18, primary secondary amine, and mixed-mode sorbents provides alternative cleanup approaches with varying effectiveness depending on matrix complexity and analyte characteristics [28] [31] [42]. [U-13C]-Ochratoxin A addition prior to extraction ensures compensation for any losses occurring during sample preparation, providing accurate quantification regardless of recovery variations [3] [22] [14].

Method Validation Parameters for Regulatory Compliance

Method validation for [U-13C]-Ochratoxin A analytical procedures must comply with European Union Regulation 2023/2782 and related international guidelines that establish performance criteria for mycotoxin analysis in food products [43] [44] [45] [46]. These regulatory frameworks define specific requirements for linearity, accuracy, precision, detection limits, and measurement uncertainty.

Linearity and Calibration Range Requirements

Calibration linearity must demonstrate correlation coefficients (R²) ≥ 0.990 across the analytical working range relevant to regulatory limits and expected contamination levels [18] [44] [47]. [U-13C]-Ochratoxin A methods typically achieve R² values of 0.995-0.999 over concentration ranges spanning 0.5-200 micrograms per kilogram in food matrices [48] [18] [22] [44].

Working range selection should encompass 50% below to 150% above the maximum permitted levels established for specific food commodities [49] [44] [50]. For coffee products (5.0 micrograms per kilogram limit), validation ranges typically span 0.5-15 micrograms per kilogram, while cereal products (5.0 micrograms per kilogram limit) require similar concentration ranges with appropriate matrix-specific adjustments [45] [50] [33].

Isotope dilution quantification using [U-13C]-Ochratoxin A provides enhanced linearity characteristics compared to external calibration approaches, with reduced heteroscedasticity and improved statistical performance across the analytical range [51] [14] [15]. Weighted linear regression (1/x or 1/x²) may be applied to optimize calibration curve fitting when required by validation data characteristics [52] [44].

Accuracy and Recovery Performance

Accuracy requirements specify recovery ranges of 70-120% for concentrations above 1.0 microgram per kilogram and 50-120% for concentrations below 1.0 microgram per kilogram in food matrices [43] [44] [50]. [U-13C]-Ochratoxin A methods consistently achieve recovery values of 75-115% across diverse food matrices, demonstrating superior accuracy compared to methods using structurally different internal standards [48] [18] [22] [53].

Bias assessment through analysis of certified reference materials provides independent verification of method accuracy. [U-13C]-Ochratoxin A methods demonstrate bias values typically below ±10% when analyzing certified materials with assigned ochratoxin A concentrations [51] [44] [54] [55]. This performance exceeds regulatory requirements and supports method suitability for official control purposes [44] [56].

Recovery studies at multiple fortification levels demonstrate the robustness of [U-13C]-Ochratoxin A quantification across the analytical range. Six replicates at three concentration levels (0.5×, 1.0×, and 2.0× the limit of quantification) typically show recovery ranges of 80-110% with relative standard deviations below 15% [48] [18] [22] [44].

Precision and Repeatability Criteria

Precision requirements establish maximum relative standard deviation values for repeatability and reproducibility conditions. Repeatability precision (RSDr) must not exceed 20% for concentrations above 1.0 microgram per kilogram and 40% for concentrations below 1.0 microgram per kilogram [43] [44] [50].

[U-13C]-Ochratoxin A methods typically achieve repeatability values of 3-15% across the analytical range, significantly below regulatory limits [48] [18] [22] [57]. Reproducibility precision (RSDR) values of 5-20% demonstrate excellent between-day and between-analyst performance characteristics [18] [22] [44].

Intermediate precision assessment through analysis under varied conditions (different days, analysts, equipment) provides comprehensive evaluation of method robustness. [U-13C]-Ochratoxin A methods maintain precision performance within acceptable limits under these challenging conditions, supporting routine laboratory implementation [48] [18] [22].

Detection Capability and Sensitivity Requirements

Limit of detection (LOD) and limit of quantification (LOQ) must be established through systematic evaluation of signal-to-noise ratios and method precision at low concentrations [44] [47] [58]. [U-13C]-Ochratoxin A methods achieve LOD values of 0.03-0.5 nanograms per gram and LOQ values of 0.1-2.0 nanograms per gram depending on matrix complexity and instrumental configuration [48] [18] [22] [54].

Decision limit (CCα) and detection capability (CCβ) calculations follow European Commission Decision 2002/657/EC protocols for confirmatory methods [44] [20]. [U-13C]-Ochratoxin A methods demonstrate CCα values typically 20-30% below regulatory limits and CCβ values 40-50% below limits, ensuring adequate sensitivity for compliance monitoring [44] [20].

Matrix-dependent detection limits may vary significantly between food types, requiring individual validation for each intended application [22] [27] [29]. [U-13C]-Ochratoxin A methods show relatively consistent detection capabilities across matrices compared to external calibration approaches, supporting broader method applicability [22] [23] [29].

Comparison with Deuterated Analogues in Quantitation Accuracy

Deuterated ochratoxin A analogues represent alternative internal standard options for liquid chromatography-tandem mass spectrometry analysis, but exhibit several limitations compared to [U-13C]-Ochratoxin A in terms of quantitation accuracy and analytical performance [16] [17] [54].

Isotope Effects and Retention Time Considerations

Deuterium substitution can introduce kinetic isotope effects that result in subtle but measurable differences in chromatographic retention, chemical reactivity, and mass spectrometric fragmentation patterns [16] [17] [14]. [²H₅]-Ochratoxin A typically exhibits retention time shifts of 0.05-0.2 minutes compared to native ochratoxin A, depending on chromatographic conditions and deuterium substitution pattern [54].

[U-13C]-Ochratoxin A demonstrates identical retention time characteristics to native ochratoxin A because carbon-13 substitution introduces minimal changes to molecular polarity and chromatographic behavior [16] [3] [14]. This perfect co-elution ensures optimal compensation for matrix effects and provides superior quantitative accuracy [51] [15] [53].

Mass difference considerations favor [U-13C]-Ochratoxin A (+20 daltons) over deuterated analogues (+5 daltons for d₅) because the larger mass shift reduces potential interference from naturally occurring isotope patterns and fragmentation products [7] [16] [60]. Clearer mass separation simplifies method development and improves analytical selectivity [60] .

Chemical Stability and Exchange Phenomena

Hydrogen-deuterium exchange represents a significant limitation of deuterated internal standards in aqueous and protic solvent systems commonly used in food analysis [16] [25] [17]. Exchange rates depend on pH, temperature, and solvent composition, potentially compromising the accuracy of isotope dilution quantification [25] [14].

[²H₅]-Ochratoxin A shows measurable deuterium loss under acidic extraction conditions and during extended storage in aqueous solutions [54]. This isotopic instability can lead to systematic errors in quantification and requires careful optimization of analytical conditions to minimize exchange [17] [54].

[U-13C]-Ochratoxin A exhibits excellent chemical stability because carbon-carbon bonds are not susceptible to exchange reactions under normal analytical conditions [1] [16] [14]. Long-term stability studies demonstrate no measurable isotopic loss after 12-24 months storage at -20°C in various solvent systems [1] [7] [3].

Quantitative Performance Comparison

Accuracy comparison studies using certified reference materials demonstrate superior performance of [U-13C]-Ochratoxin A compared to deuterated analogues [51] [55] [53]. Bias values for [U-13C]-Ochratoxin A methods typically range from ±2-5%, while deuterated analogues show ±5-15% bias depending on matrix and analytical conditions [54] [55] [53].

Precision characteristics favor [U-13C]-Ochratoxin A due to the elimination of retention time variability and reduced susceptibility to systematic errors [51] [15] [53]. Relative standard deviation values for [U-13C]-Ochratoxin A methods are typically 30-50% lower than those achieved with deuterated analogues under identical analytical conditions [55] [53].

Matrix effects compensation demonstrates clear advantages for [U-13C]-Ochratoxin A across diverse food matrices. Comparative studies show ±5% accuracy for [U-13C]-Ochratoxin A versus ±10-15% accuracy for deuterated analogues when analyzing complex matrices such as coffee, wine, and processed foods [55] [53] [29].

[U-13C]-Ochratoxin A has emerged as the premier internal standard for mass spectrometry-based detection of ochratoxin A contamination in food products. This uniformly carbon-13 labeled compound provides unparalleled analytical performance for liquid chromatography-tandem mass spectrometry platforms, offering superior matrix effects compensation, enhanced quantitation accuracy, and robust regulatory compliance compared to alternative internal standard approaches.

The comprehensive analytical applications of [U-13C]-Ochratoxin A span critical areas of food safety analysis, from optimization of instrumental parameters to validation of methods meeting stringent regulatory requirements. The unique isotopic labeling pattern ensures perfect chromatographic co-elution with native ochratoxin A while providing clear mass spectrometric differentiation through a +20 dalton mass shift that eliminates potential interference from naturally occurring isotope patterns.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

423.1493617 g/mol

Monoisotopic Mass

423.1493617 g/mol

Heavy Atom Count

28

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Dates

Last modified: 04-14-2024

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